molecular formula C10H20Cl2N4O B12312952 Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride

Cat. No.: B12312952
M. Wt: 283.20 g/mol
InChI Key: DTEKJPZABGOKET-UHFFFAOYSA-N
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Description

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is a compound that features a piperidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is unique due to the combination of piperidine and oxadiazole rings in its structure. This dual functionality can lead to a broader range of applications and enhanced properties compared to compounds with only one of these moieties .

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-2-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-14(2)7-9-12-13-10(15-9)8-5-3-4-6-11-8;;/h8,11H,3-7H2,1-2H3;2*1H

InChI Key

DTEKJPZABGOKET-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCCCN2.Cl.Cl

Origin of Product

United States

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